REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]([F:24])([F:23])[C:8]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=1)=[O:9].[CH2:25]=O>C(O)(=O)C>[F:6][C:7]([F:23])([F:24])[C:8]([N:10]1[CH2:11][CH2:12][C:13]2[C:18](=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[CH2:25]1)=[O:9]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCCC1=CC=C(C=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
ice water
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate, filtration and evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1CC2=CC(=CC=C2CC1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |